molecular formula C7H8IN B1600956 2-Iodo-6-methylaniline CAS No. 832133-11-6

2-Iodo-6-methylaniline

Cat. No.: B1600956
CAS No.: 832133-11-6
M. Wt: 233.05 g/mol
InChI Key: JJYIGUPWQAFKQH-UHFFFAOYSA-N
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Description

2-Iodo-6-methylaniline is an aromatic amine with the molecular formula C7H8IN It is characterized by the presence of an iodine atom and a methyl group attached to the benzene ring, specifically at the 2 and 6 positions, respectively

Scientific Research Applications

2-Iodo-6-methylaniline has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential as a precursor in the synthesis of biologically active compounds.

    Medicine: Explored for its role in the development of novel therapeutic agents, particularly in cancer research.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Safety and Hazards

The safety information for 2-Iodo-6-methylaniline indicates that it is potentially hazardous. The compound has been assigned the signal word “Warning” and is associated with the hazard statement H302 . Precautionary statements include P280 (wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Iodo-6-methylaniline can be synthesized through several methods. One common approach involves the iodination of 2-methylaniline (o-toluidine) using iodine and an oxidizing agent such as sodium nitrite in an acidic medium. The reaction proceeds via the formation of a diazonium salt intermediate, which subsequently undergoes iodination.

Industrial Production Methods: In industrial settings, the synthesis of this compound may involve large-scale iodination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of production.

Types of Reactions:

    Substitution Reactions: this compound can undergo nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles such as amines or thiols.

    Oxidation Reactions: The compound can be oxidized to form various products, depending on the oxidizing agent used. For example, oxidation with potassium permanganate can yield corresponding quinones.

    Reduction Reactions: Reduction of this compound can lead to the formation of 2-methyl-6-aminobenzene.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar solvents.

    Oxidation: Potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride in an alcoholic solvent.

Major Products:

    Substitution: Formation of 2-methyl-6-aminobenzene derivatives.

    Oxidation: Formation of quinones and other oxidized aromatic compounds.

    Reduction: Formation of deiodinated aniline derivatives.

Mechanism of Action

The mechanism of action of 2-Iodo-6-methylaniline in chemical reactions involves the activation of the aromatic ring by the electron-donating methyl group and the electron-withdrawing iodine atom. This dual activation facilitates various substitution and addition reactions. The compound’s reactivity is influenced by the steric and electronic effects of the substituents on the benzene ring.

Comparison with Similar Compounds

    2-Iodoaniline: Similar structure but lacks the methyl group, resulting in different reactivity and applications.

    2-Methylaniline: Lacks the iodine atom, leading to variations in its chemical behavior and uses.

    2-Bromo-6-methylaniline: Similar to 2-Iodo-6-methylaniline but with a bromine atom instead of iodine, affecting its reactivity and applications.

Uniqueness: this compound is unique due to the combined presence of both iodine and methyl groups, which impart distinct electronic and steric properties. This makes it a valuable intermediate in organic synthesis and a subject of interest in various research fields.

Properties

IUPAC Name

2-iodo-6-methylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8IN/c1-5-3-2-4-6(8)7(5)9/h2-4H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJYIGUPWQAFKQH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)I)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8IN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00473573
Record name 2-iodo-6-methylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00473573
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

832133-11-6
Record name 2-iodo-6-methylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00473573
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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